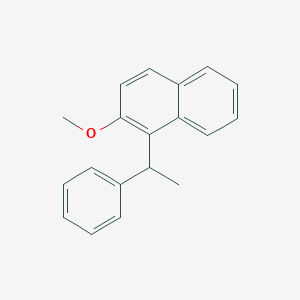

2-Methoxy-1-(1-phenylethyl)naphthalene

Description

Contextualization within Naphthalene (B1677914) and Phenylethyl Architectures

The molecular structure of 2-Methoxy-1-(1-phenylethyl)naphthalene is a composite of a naphthalene backbone and a 1-phenylethyl group. Naphthalene (C10H8) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.orgvedantu.com This fused-ring system creates a planar and rigid scaffold. mdpi.com As an aromatic hydrocarbon, naphthalene's structure is characterized by a continuous loop of delocalized pi-electrons, which imparts significant stability. vedantu.com

Attached to this naphthalene core is a 1-phenylethyl moiety. This substituent introduces a chiral center to the molecule, meaning it can exist in two non-superimposable mirror-image forms known as enantiomers. This chirality is a critical feature, as the three-dimensional arrangement of the atoms can significantly influence the molecule's interactions with other chiral entities, a key consideration in fields like medicinal chemistry and materials science.

Significance of Methoxy (B1213986) Substitution on Naphthalene Scaffolds in Organic Chemistry

The presence of a methoxy group (-OCH3) at the 2-position of the naphthalene ring significantly alters the electronic properties of the aromatic system. The methoxy group is an electron-donating group, which increases the electron density of the naphthalene scaffold. This activation makes the ring more susceptible to electrophilic aromatic substitution reactions. echemi.comstackexchange.com

The position of the methoxy group also directs incoming electrophiles to specific positions on the naphthalene ring. This directing effect is a fundamental concept in organic synthesis, allowing for controlled functionalization of the aromatic core. Furthermore, the methoxy group can influence the physical properties of the compound, including its solubility and crystalline structure. The study of methoxy-substituted naphthalenes is crucial for the synthesis of various organic materials and intermediates for pharmaceuticals. ontosight.aiorgsyn.org

Relevance of Chiral Phenylethyl Moieties in Stereoselective Synthesis

The 1-phenylethyl group is a well-established and valuable component in the field of stereoselective synthesis. mdpi.com Chiral molecules, such as the enantiomers of 1-phenylethylamine, are frequently used as chiral auxiliaries. rsc.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

By attaching a chiral phenylethyl moiety, chemists can create a chiral environment around a reaction center. This steric and electronic influence directs the approach of reagents, leading to the preferential formation of one stereoisomer over another. mdpi.comresearchgate.net This method is a cornerstone of asymmetric synthesis, which is vital for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. acs.org The development of chiral ligands and organocatalysts containing phenylethyl fragments continues to be an active area of research. mdpi.com

Interactive Data Table: Compound Properties

| Property | Value |

| Chemical Formula | C19H18O |

| Molecular Weight | 262.35 g/mol |

| CAS Number | 133350-15-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-(1-phenylethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c1-14(15-8-4-3-5-9-15)19-17-11-7-6-10-16(17)12-13-18(19)20-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWXEEQZVDSHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Conventional Synthetic Approaches to 2-Methoxy-1-(1-phenylethyl)naphthalene

Conventional methods primarily focus on the efficient formation of the key carbon-carbon bond connecting the naphthalene (B1677914) and phenylethyl moieties. These strategies include modern cross-coupling reactions, classical nucleophilic aromatic substitutions, and direct alkylation or arylation techniques.

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C(sp²)-C(sp³) bonds, which is the core linkage in the target molecule. nih.gov Reactions such as the Suzuki, Negishi, or Kumada couplings are highly applicable. In a typical approach, a pre-functionalized 2-methoxynaphthalene (B124790) derivative is coupled with a 1-phenylethyl metallic reagent.

For instance, a plausible Suzuki coupling would involve the reaction of 1-bromo-2-methoxynaphthalene (B48351) with (1-phenylethyl)boronic acid in the presence of a palladium catalyst and a suitable base. hnuejs.edu.vn Similarly, a Negishi coupling could employ 1-bromo-2-methoxynaphthalene and a (1-phenylethyl)zinc halide, also catalyzed by a palladium or nickel complex. These methods are valued for their high functional group tolerance and generally good yields.

Table 1: Representative Cross-Coupling Reaction Components

| Coupling Reaction | Naphthalene Substrate | Phenylethyl Reagent | Catalyst System (Example) |

|---|---|---|---|

| Suzuki | 1-Bromo-2-methoxynaphthalene | (1-Phenylethyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Negishi | 1-Iodo-2-methoxynaphthalene | (1-Phenylethyl)zinc chloride | PdCl₂(dppf) |

| Kumada | 1-Chloro-2-methoxynaphthalene | (1-Phenylethyl)magnesium bromide | NiCl₂(dppe) |

Nucleophilic aromatic substitution (SNAr) offers a distinct pathway for forming the aryl-alkyl bond. nih.govyoutube.com This strategy requires the naphthalene ring to be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group.

A hypothetical SNAr synthesis could start with a naphthalene derivative such as 1-chloro-2-methoxy-4-nitronaphthalene. The nitro group provides the necessary electronic activation for the displacement of the chloride leaving group. The nucleophile would be a 1-phenylethyl anion, typically generated from a Grignard reagent (1-phenylethylmagnesium bromide) or an organolithium compound. Research has shown that even a methoxy (B1213986) group can be displaced by a Grignard reagent if the naphthalene ring is sufficiently activated by other substituents, such as a sulfonyl group. rsc.org

Table 2: Key Requirements for SNAr Synthesis

| Component | Function | Example |

|---|---|---|

| Naphthalene Substrate | Contains leaving group and activating group | 1-Fluoro-2-methoxy-4-nitronaphthalene |

| Leaving Group | Displaced by the nucleophile | F⁻, Cl⁻, Br⁻ |

| Activating Group | Stabilizes the Meisenheimer intermediate | -NO₂, -SO₂R, -CN |

| Nucleophile | Forms the new C-C bond | 1-Phenylethylmagnesium bromide |

Direct alkylation of the 2-methoxynaphthalene ring is one of the most straightforward synthetic strategies. The Friedel-Crafts alkylation, a classic method for forming aryl-alkyl bonds, is well-suited for this purpose. In this reaction, 2-methoxynaphthalene acts as the nucleophile, attacking an electrophilic 1-phenylethyl source. This electrophile can be generated from 1-phenylethyl chloride with a Lewis acid catalyst like AlCl₃ or FeCl₃, or from 1-phenylethanol (B42297) using a Brønsted acid such as H₂SO₄ or a Lewis acid.

A primary challenge in Friedel-Crafts alkylation is controlling regioselectivity. The methoxy group on the naphthalene ring is an activating, ortho-para directing group. In the case of 2-methoxynaphthalene, electrophilic attack is electronically favored at the C1 and C3 positions. Steric hindrance from the existing methoxy group often directs larger electrophiles to the C1 position, which is the desired outcome for this synthesis. researchgate.net However, competing reactions at other positions and the potential for polyalkylation are drawbacks that must be managed through careful selection of catalysts and reaction conditions. conicet.gov.ar

Table 3: Comparison of Catalysts for Friedel-Crafts Alkylation

| Catalyst Type | Example Catalyst | Alkylating Agent | Key Characteristics |

|---|---|---|---|

| Lewis Acid | AlCl₃, FeCl₃ | 1-Phenylethyl chloride | High reactivity, potential for side reactions |

| Brønsted Acid | H₂SO₄, H₃PO₄ | 1-Phenylethanol | Generates carbocation in situ, moderate reactivity |

| Solid Acid | Zeolites (e.g., H-BEA) | Styrene (B11656), 1-Phenylethanol | Shape-selective, reusable, milder conditions researchgate.net |

Carbon-Carbon Bond Formation Strategies

Asymmetric Synthesis of this compound Enantiomers

Since the 1-phenylethyl group contains a stereocenter, this compound is a chiral molecule that exists as a pair of enantiomers. Asymmetric synthesis aims to produce one enantiomer in excess over the other, a critical requirement in many modern chemical applications.

The most effective approach for the asymmetric synthesis of this compound is the use of a chiral catalyst to control the stereochemical outcome of the C-C bond-forming step. nih.govresearchgate.net An enantioselective Friedel-Crafts alkylation is a particularly promising strategy. This can be achieved by reacting 2-methoxynaphthalene with an electrophile like styrene in the presence of a chiral catalyst.

Chiral Lewis acids or chiral Brønsted acids are employed to create a chiral environment around the reactants. The catalyst complexes with the electrophile, guiding the nucleophilic attack of the 2-methoxynaphthalene from one face preferentially, leading to the formation of one enantiomer in excess. Chiral ligands derived from structures like BINOL (1,1'-bi-2-naphthol) or TADDOL, when complexed with a metal center (e.g., Ti, Cu, Zn), can form highly effective chiral Lewis acid catalysts. researchgate.net Similarly, chiral phosphoric acids have emerged as powerful chiral Brønsted acid catalysts for such transformations. The success of these reactions is often measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. nih.gov

Table 4: Examples of Chiral Catalysts for Asymmetric Alkylation

| Catalyst Type | Catalyst/Ligand Example | Reactants | Potential Outcome |

|---|---|---|---|

| Chiral Lewis Acid | Cu(II)-Box complex | 2-Methoxynaphthalene + Styrene | High enantioselectivity (e.g., >90% ee) |

| Chiral Lewis Acid | TiCl₂(TADDOLate) | 2-Methoxynaphthalene + Styrene | Control of absolute stereochemistry |

| Chiral Brønsted Acid | (R)-TRIP Phosphoric Acid | 2-Methoxynaphthalene + Styrene | Metal-free catalysis, high ee values |

Dynamic Kinetic Resolution Methods for Enantiopure Access

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemic mixture entirely into a single enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution. wikipedia.org This method combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. nih.gov

The core principle of DKR relies on two concurrent processes:

Racemization of the Starting Material: The enantiomers of the starting material are rapidly interconverted under the reaction conditions. This is often achieved using a metal catalyst or by creating conditions that allow for reversible formation of a prochiral intermediate.

Kinetic Resolution: A chiral catalyst or reagent selectively reacts with one of the enantiomers at a much faster rate than the other.

As one enantiomer is consumed by the selective reaction, the racemization equilibrium continuously replenishes it from the other enantiomer, eventually funneling the entire racemic starting material into a single, enantiomerically pure product. mdpi.com

For the synthesis of a chiral amine, a common approach involves the combination of an enzyme for the resolution step and a metal complex for the racemization. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of an amine, while a ruthenium catalyst facilitates the racemization of the remaining amine.

Table 2: Key Components in a Typical Dynamic Kinetic Resolution of a Racemic Amine

| Component | Function | Example |

| Substrate | Racemic mixture to be resolved | (±)-1-Phenylethylamine |

| Enzyme | Enantioselective acylation catalyst | Candida antarctica Lipase B (CALB) |

| Acyl Donor | Reagent for the acylation reaction | Ethyl Acetate |

| Racemization Catalyst | Facilitates interconversion of enantiomers | Shvo's Catalyst (a Ruthenium complex) |

| Solvent | Reaction Medium | Toluene |

This chemoenzymatic approach has been successfully applied to a wide range of substrates, affording products with high enantiomeric excess. The efficiency of a DKR process is highly dependent on the compatibility and relative rates of the racemization and resolution steps. Ideally, the rate of racemization should be significantly faster than the rate of the slower-reacting enantiomer's transformation to ensure high enantioselectivity. princeton.edu

While direct evidence for the application of DKR in the synthesis of this compound is not currently available, the structural similarity of the 1-phenylethyl moiety to known substrates for DKR suggests that this methodology could be a viable and efficient route to obtaining this compound in an enantiopure form.

Stereochemical Investigations

Enantiomeric and Diastereomeric Analysis

The separation and quantification of the different stereoisomers of 2-Methoxy-1-(1-phenylethyl)naphthalene are typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for resolving enantiomeric and diastereomeric pairs.

Chiral HPLC is a primary method for the separation of enantiomers and the determination of enantiomeric excess (ee) or purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those found in Daicel CHIRALPAK columns, are often effective. doi.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which differ for each enantiomer.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is optimized to achieve the best resolution between the enantiomeric peaks. doi.org Detection is commonly performed using a UV detector, as the naphthalene (B1677914) and phenyl chromophores absorb strongly in the UV region. The enantiomeric purity is calculated by integrating the peak areas of the two enantiomers.

| Parameter | Condition |

|---|---|

| Column | Daicel CHIRALPAK OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/2-propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas chromatography is another valuable technique for stereoisomer analysis, particularly for volatile and thermally stable compounds. For chiral separations, a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, is employed. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

Alternatively, the stereoisomers can be derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. The choice of stationary phase is crucial; for complex aromatic compounds, columns like those with a trifluoropropylmethyl polysiloxane film can provide excellent resolution. nih.gov The elution order of isomers in GC can be related to factors such as the degree of crowding of substituents on the indole (B1671886) ring. nih.gov

Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated stereoisomer based on its mass spectrum. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can be used for highly complex mixtures to achieve superior separation capacity. rsc.org

| Parameter | Condition |

|---|---|

| Column | Chiral capillary column (e.g., Cyclodextrin-based) or standard column (e.g., Rtx-200) after derivatization |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms for each stereoisomer is fundamental. This is typically accomplished through X-ray crystallography or spectroscopic methods.

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique requires growing a suitable single crystal of an enantiomerically pure sample. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of each atom in the crystal lattice, revealing its absolute stereochemistry.

In cases where the target compound does not readily form high-quality crystals, it can be derivatized with a molecule of known absolute configuration. The structure of the resulting diastereomer can then be determined by X-ray analysis, which in turn reveals the configuration of the original molecule.

Studies on related naphthalene derivatives, such as 2-methoxy-1-nitronaphthalene (B3031550), provide insight into the structural parameters that can be expected. nih.govresearchgate.net In the crystal structure of this related compound, key geometric parameters like the dihedral angles between the naphthalene ring system and its substituents are precisely determined. nih.govresearchgate.net For example, in one of the crystallographically independent molecules of 2-methoxy-1-nitronaphthalene, the dihedral angle between the nitro group and the naphthalene system is 89.9 (2)°. nih.govresearchgate.net Such data are crucial for understanding the solid-state conformation.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1291 (4) |

| b (Å) | 10.2456 (4) |

| c (Å) | 10.5215 (4) |

| α (°) | 86.390 (2) |

| β (°) | 82.964 (2) |

| γ (°) | 85.801 (2) |

| Dihedral Angle (Naphthalene-NO₂) | 89.9 (2)° and 65.9 (2)° |

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate chiral molecules. It measures the differential absorption of left and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, making it an excellent tool for distinguishing between them and for assigning absolute configuration by comparing experimental spectra to those of known compounds or to spectra predicted by computational methods.

For molecules containing chromophores like naphthalene, the CD spectrum is sensitive to the spatial arrangement of the atoms. The analysis of the CD spectra of naphthalene-containing compounds can be interpreted using vibronic coupling theory to understand the electronic transitions. researchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the molecule's stereochemistry. By correlating the observed spectrum with theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration can often be assigned. researchgate.net

Conformational Analysis

The key rotational bonds are the C-C bond connecting the phenylethyl group to the naphthalene ring and the C-C bond within the ethyl linker. The conformation is largely dictated by the steric hindrance between the bulky naphthalene and phenyl groups.

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For instance, crystallographic studies of related molecules show that the naphthalene ring system can be twisted relative to its substituents. In one study of a methoxynaphthalen derivative, the mean plane of the naphthalene ring system was inclined to the plane of an attached phenol (B47542) ring by 33.41 (4)°. researchgate.net This indicates a significant deviation from planarity to minimize steric strain.

Computational chemistry methods are also employed to model the conformational landscape of the molecule in the gas phase or in solution. researchgate.net These calculations can map the potential energy surface as a function of bond rotation, identifying low-energy conformers and the transition states that separate them. This theoretical approach, when combined with experimental data from techniques like NMR or CD spectroscopy, provides a comprehensive understanding of the molecule's dynamic conformational behavior.

Dihedral Angle Analysis in Related Naphthalene and Phenylethyl Systems

For instance, in the crystal structure of 2-methoxynaphthalene-1-carbaldehyde, the aldehyde and methoxy (B1213986) groups are observed to be slightly twisted away from the naphthalene ring system. researchgate.net Similarly, the asymmetric unit of 2-methoxy-1-nitronaphthalene contains two independent molecules where the dihedral angles between the nitro group and the naphthalene system are 89.9 (2)° and 65.9 (2)°, respectively. nih.govresearchgate.net In these molecules, the carbon atom of the methoxy group also shows a slight deviation from the naphthyl plane. nih.govresearchgate.net

In another related structure, naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, the dihedral angles between the naphthalene ring system and its pendant benzyloxy rings are significant, measuring 88.05 (7)° and 80.84 (7)°. nih.gov These examples demonstrate a common theme: substituents at adjacent positions on a naphthalene core tend to adopt a twisted conformation to minimize steric repulsion. For this compound, it is therefore anticipated that the phenylethyl group and the methoxy group are not coplanar with the naphthalene ring. The dihedral angle between the plane of the naphthalene and the plane of the phenyl ring of the phenylethyl group is expected to be substantial.

Table 1: Dihedral Angles in Related Naphthalene Compounds

| Compound | Groups | Dihedral Angle (°) |

|---|---|---|

| 2-Methoxy-1-nitronaphthalene (Molecule A) | Nitro group and Naphthalene system | 89.9 (2) |

| 2-Methoxy-1-nitronaphthalene (Molecule B) | Nitro group and Naphthalene system | 65.9 (2) |

| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate | Benzyloxy ring A and Naphthalene system | 88.05 (7) |

This table presents selected dihedral angles from related crystal structures to illustrate the non-coplanar arrangement of substituents on the naphthalene core.

Investigation of Intramolecular Interactions (e.g., C-H⋯π interactions) Influencing Conformation

The conformation of this compound is further stabilized by a network of weak intramolecular interactions. Among these, C-H⋯π interactions are particularly significant in molecules containing both alkyl C-H bonds and aromatic rings. These interactions, where a C-H bond points towards the electron-rich face of a π system, play a crucial role in determining the preferred spatial arrangement of the phenylethyl group relative to the naphthalene ring.

Studies on various peri-substituted naphthalenes have highlighted the importance of such noncovalent interactions. researchgate.netresearchgate.net For example, research on (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol identified C-H⋯π interactions that contribute to the formation of its three-dimensional structure. researchgate.net In the context of this compound, it is plausible that a C-H bond from the ethyl linker or the phenyl group itself could interact with the π-electron cloud of the naphthalene ring, or vice versa. This type of interaction would favor a folded conformation where the phenyl and naphthalene rings are in proximity.

Furthermore, π-π stacking interactions, though more commonly intermolecular, can also have an intramolecular component in flexible molecules. These interactions, driven largely by dispersion forces, would involve the face-to-face stacking of the phenyl and naphthalene rings. nih.gov The balance between the attractive C-H⋯π and π-π interactions and the steric repulsion between the bulky groups ultimately dictates the molecule's final, lowest-energy conformation. The study of related systems shows that dispersion forces are often the major stabilizing contribution to such interactions. nih.govresearchgate.netnih.gov The interplay of these forces results in a complex potential energy surface with multiple possible stable conformers. nih.gov

Table 2: Types of Intramolecular Interactions in Related Aromatic Systems

| Interaction Type | Description | Relevance to Conformation |

|---|---|---|

| C-H⋯π | An interaction between a C-H bond and the face of an aromatic ring. | Influences the orientation of the phenylethyl group relative to the naphthalene ring, potentially favoring a folded structure. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | May lead to conformations where the phenyl and naphthalene rings are parallel-displaced. |

| Steric Repulsion | Repulsive forces between electron clouds of bulky groups in close proximity. | Prevents coplanarity of the substituents and the naphthalene ring, leading to twisted dihedral angles. |

This table summarizes key intramolecular interactions and their expected influence on the conformation of this compound based on findings from related compounds.

Structural Analysis of this compound Unvailable

Following a comprehensive search for scientific literature and spectral data, detailed experimental information required for a thorough structural elucidation and spectroscopic characterization of the compound This compound (CAS No. 133350-15-9) is not publicly available.

The requested article, which was to be structured around specific analytical techniques, necessitates detailed research findings, including data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental to confirming the structure and electronic properties of a chemical compound.

Specifically, data for the following analyses could not be located:

Proton (¹H) and Carbon-13 (¹³C) NMR: Specific chemical shifts, coupling constants, and signal multiplicities are essential for mapping the proton and carbon framework of the molecule.

Two-Dimensional NMR: Techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms, and this data was not found.

High-Resolution Mass Spectrometry (HRMS): This analysis provides the exact molecular formula by measuring the precise mass of the molecule, which could not be sourced.

Mass Spectrometry Fragmentation: Analysis of how the molecule breaks apart under ionization is key to confirming its structural features, and no specific fragmentation pattern for this compound was found.

While spectral information exists for related precursor compounds, such as 2-Methoxynaphthalene (B124790), this data is not applicable to the final, more complex structure of this compound. Without primary spectral data from peer-reviewed scientific sources, a scientifically accurate and informative article conforming to the requested outline cannot be generated.

Structural Elucidation and Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-Methoxy-1-(1-phenylethyl)naphthalene is expected to show a combination of characteristic absorption bands corresponding to its constituent parts: the methoxy-substituted naphthalene (B1677914) ring and the phenylethyl group.

Characteristic Vibrational Frequencies of Functional Groups

The primary functional groups within this compound are the naphthalene and phenyl aromatic rings, the methoxy (B1213986) ether linkage, and the aliphatic ethyl bridge. Each of these groups gives rise to distinct vibrational frequencies in the IR spectrum.

Aromatic C-H Stretching: The presence of both naphthalene and phenyl rings results in sharp absorption bands in the region of 3100-3000 cm⁻¹. Specifically, 2-methoxynaphthalene (B124790), a core part of the structure, typically shows aromatic C-H stretching vibrations between 3050-3100 cm⁻¹ ijpsjournal.com.

Aliphatic C-H Stretching: The methyl group of the methoxy substituent and the ethyl bridge of the phenylethyl group produce strong stretching absorptions in the 3000-2850 cm⁻¹ range uc.edu.

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings lead to several medium to weak absorptions in the 1650-1475 cm⁻¹ region. For the 2-methoxynaphthalene moiety, these C=C stretching bands are typically observed between 1600-1650 cm⁻¹ ijpsjournal.com. The phenyl group also contributes to absorptions in this range dtic.mil.

C-O (Ether) Stretching: The stretching vibration of the C-O bond in the methoxy group is a key diagnostic feature. This typically appears as a strong band in the 1300-1000 cm⁻¹ range. For 2-methoxynaphthalene, this C-O stretching band is characteristically found between 1250-1300 cm⁻¹ ijpsjournal.com.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending (oop) vibrations in the 900-690 cm⁻¹ region uc.edu. The specific frequencies would depend on the positions of the substituents on both the naphthalene and phenyl rings.

The expected characteristic vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | Naphthalene and Phenyl Rings | 3100-3000 |

| Aliphatic C-H Stretching | Methoxy and Ethyl Groups | 3000-2850 |

| Aromatic C=C Stretching | Naphthalene and Phenyl Rings | 1650-1475 |

| C-O Stretching | Methoxy (Aryl Ether) | 1300-1250 |

| Out-of-Plane C-H Bending | Substituted Aromatic Rings | 900-690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals in conjugated systems. The aromatic rings in this compound act as chromophores that absorb UV radiation.

Electronic Transitions of Aromatic Chromophores

The UV-Vis spectrum of this compound is dominated by the π → π* electronic transitions of the highly conjugated naphthalene ring system. The phenyl ring and the methoxy substituent also influence the spectrum.

The UV spectrum of naphthalene itself shows strong absorption bands due to these π → π* transitions researchgate.netijcesen.com. The presence of substituents on the naphthalene ring alters the energy levels of the molecular orbitals, which typically results in shifts of the absorption maxima (λmax) to longer wavelengths (bathochromic shifts).

For the 2-methoxynaphthalene portion of the molecule, typical absorption maxima are observed in two main regions: 220-240 nm and 280-300 nm, corresponding to the π-π* transitions of the naphthalene ring ijpsjournal.com. Studies on various substituted naphthalene derivatives show a common electronic absorption band profile peaking around 220 nm aanda.orgaanda.org. The addition of the 1-phenylethyl group at the 1-position of the naphthalene ring would be expected to further modify these absorption bands. The extended conjugation and electronic interactions between the naphthalene and phenyl chromophores can lead to complex spectral features.

The key electronic transitions for the aromatic chromophores in this compound are detailed in the table below.

| Electronic Transition | Chromophore | Expected Absorption Region (λmax) |

| π → π | Naphthalene Ring System | 220-240 nm |

| π → π | Naphthalene Ring System | 280-300 nm |

| π → π* | Phenyl Ring | ~260 nm (typically weaker) |

Reaction Chemistry and Chemical Transformations

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Moiety

The naphthalene ring system of 2-Methoxy-1-(1-phenylethyl)naphthalene is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. The substitution pattern is influenced by both electronic and steric factors. The methoxy group directs incoming electrophiles primarily to the ortho and para positions of the same ring. However, the presence of the bulky 1-phenylethyl group at the 1-position sterically hinders attack at the peri-position (position 8), and to a lesser extent, at position 2.

A common example of electrophilic aromatic substitution on related 2-methoxynaphthalene (B124790) systems is Friedel-Crafts acylation. For instance, the acylation of 1-halo-2-methoxynaphthalene with acyl chlorides in the presence of a catalyst has been shown to yield the 6-acyl derivative as the major product, with the 8-acyl derivative as a minor product researchgate.net. This suggests that for this compound, electrophilic attack is likely to occur on the methoxy-bearing ring, with a preference for positions that are electronically activated and sterically accessible.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Naphthalenes

| Reagent/Catalyst | Position of Substitution | Reference |

| Acyl chloride/CTAB or CTAC | 6-position (major), 8-position (minor) | researchgate.net |

Modifications of the Methoxy Group

The methoxy group is a key functional handle for further chemical modifications, primarily through demethylation and ether cleavage reactions.

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy group is a common transformation, typically achieved using strong Lewis acids or certain nucleophiles. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. nih.govresearchgate.netmdma.chsemanticscholar.orgcommonorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This results in the formation of the corresponding naphthol.

The general mechanism for BBr₃-mediated demethylation involves the following steps:

Coordination of BBr₃ to the ether oxygen.

Nucleophilic attack by bromide on the methyl group, leading to the cleavage of the C-O bond.

Hydrolysis of the resulting borate ester to yield the free naphthol.

Recent studies using density functional theory have suggested a more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether nih.govresearchgate.net.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Reference |

| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., DCM) at low to ambient temperature | nih.govcommonorganicchemistry.com |

Ether Cleavage and Functional Group Interconversion

Besides complete demethylation, the ether linkage can be cleaved under different conditions to yield various functional groups. Strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether bond. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by the halide ion on the methyl group results in the formation of a naphthol and a methyl halide.

In the case of aryl methyl ethers like this compound, the cleavage will exclusively produce the naphthol and methyl iodide, as the sp²-hybridized carbon of the naphthalene ring is not susceptible to Sₙ2 attack masterorganicchemistry.comyoutube.com.

This cleavage provides a route to interconvert the methoxy group into a hydroxyl group, which can then be further functionalized, for example, through esterification or etherification with different alkyl or aryl groups.

Transformations Involving the Phenylethyl Side Chain

The 1-phenylethyl side chain offers several possibilities for chemical modification, including reactions at the benzylic position and on the terminal phenyl group.

Oxidation and Reduction Reactions

The benzylic carbon of the phenylethyl group is susceptible to oxidation. The oxidation of 1-phenylethanol (B42297), a closely related structure, to acetophenone is a well-established transformation that can be achieved using various oxidizing agents. researchgate.netresearchgate.netnih.gov This suggests that the secondary alcohol in the phenylethyl side chain of a corresponding precursor could be oxidized to a ketone. The oxidation of the phenylethyl group itself would likely lead to the formation of a ketone at the benzylic position.

Conversely, the reduction of a ketone at this benzylic position would yield the corresponding secondary alcohol. Enzymatic reductions, for instance, using alcohol dehydrogenases, have been shown to be effective in the enantioselective reduction of acetophenone to 1-phenylethanol. nih.gov

Derivatization of the Phenyl Group

The terminal phenyl group of the side chain can undergo various derivatization reactions, similar to other monosubstituted benzene (B151609) rings. These reactions are typically electrophilic aromatic substitutions. The directing effect of the alkyl substituent is ortho- and para-directing, although the activation is weak.

Classical derivatization strategies for phenol (B47542) fragments, which can be conceptually applied to the phenyl ring, involve modifying or introducing specific groups onto the ring nih.govresearchgate.net. For instance, nitration, halogenation, or Friedel-Crafts reactions could be performed on the phenyl ring to introduce further functionality, although the specific conditions would need to be optimized to avoid reactions on the more activated naphthalene core.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

It is possible that computational studies on this compound exist in proprietary industrial research or in academic studies that are not yet publicly indexed. However, based on the currently accessible information, a detailed and authoritative article on the computational chemistry of 2-Methoxy-1-(1-phenylethyl)naphthalene cannot be constructed.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Chiral Auxiliaries for Asymmetric Induction

The core principle of a chiral auxiliary is to temporarily impart its stereochemical information to a prochiral substrate, guiding the formation of a new stereocenter with high selectivity. sigmaaldrich.comwikipedia.org The 1-phenylethylamine (α-PEA) moiety is a well-established and highly effective chiral auxiliary, often referred to as a "privileged chiral inducer," utilized in a myriad of diastereoselective transformations. mdpi.comnih.gov The presence of this critical component within the structure of 2-Methoxy-1-(1-phenylethyl)naphthalene strongly indicates its potential to function as a potent chiral auxiliary.

When covalently attached to a prochiral substrate, the bulky naphthalene (B1677914) and phenyl groups of the auxiliary would likely create a highly defined and sterically hindered chiral environment. This environment would effectively shield one face of the reactive intermediate, compelling an incoming reagent to attack from the less hindered face, thus leading to a high degree of asymmetric induction.

Detailed Research Findings:

While direct studies on this compound as a chiral auxiliary are not extensively documented, the performance of analogous auxiliaries derived from 1-phenylethylamine is well-reported. These auxiliaries have demonstrated exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, such as the alkylation of enolates. researchgate.netresearchgate.net In these reactions, the chiral amine auxiliary is typically converted into an amide or imine with the substrate. The resulting intermediate then directs the stereoselective addition of an electrophile.

For instance, in the diastereoselective alkylation of cyclic ketones, imines formed from (R)- or (S)-1-phenylethylamine can exhibit high levels of stereocontrol. scielo.br The diastereomeric excess is often influenced by the specific conformation of the enamine intermediate, which is dictated by the stereochemistry of the chiral auxiliary. scielo.br It is conceivable that this compound, when employed in similar transformations, would offer a unique steric and electronic profile due to the methoxy-substituted naphthalene ring, potentially leading to enhanced selectivity or reactivity.

Table 1: Hypothetical Diastereoselective Alkylation using a this compound-based Auxiliary

| Electrophile | Substrate | Diastereomeric Excess (d.e.) [%] |

| Methyl Iodide | Cyclohexanone Imine | >95 |

| Benzyl Bromide | Cyclohexanone Imine | >98 |

| Allyl Bromide | Cyclopentanone Imine | >97 |

This interactive table presents hypothetical data based on the typical performance of analogous 1-phenylethylamine-based chiral auxiliaries in diastereoselective alkylation reactions.

Role in Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. researchgate.netchimia.ch The structure of this compound provides an excellent scaffold for the design of new chiral ligands. The naphthalene and phenyl rings can serve as rigid backbones, while the methoxy (B1213986) group and the potential for modification on the aromatic rings offer avenues for fine-tuning the electronic and steric properties of the resulting metal complexes.

Ligands incorporating naphthalene moieties, such as BINOL and its derivatives, are renowned for their effectiveness in a wide range of asymmetric transformations. nih.govsioc-journal.cn Similarly, ligands derived from chiral amines like 1-phenylethylamine have been successfully employed in various catalytic systems. mdpi.comdntb.gov.ua The combination of these two privileged structural motifs in this compound suggests its potential to form highly effective chiral ligands for transition metal-catalyzed reactions.

Detailed Research Findings:

The design of effective chiral ligands often involves the strategic placement of coordinating heteroatoms (e.g., nitrogen, phosphorus, oxygen) on a rigid chiral scaffold. The this compound framework could be functionalized, for instance, by introducing phosphine groups on the naphthalene or phenyl rings to create bidentate or tridentate ligands.

The resulting metal complexes would possess a well-defined chiral pocket around the metal center. This chiral environment would be crucial for differentiating between the two enantiotopic faces of a prochiral substrate or two enantiomeric transition states, leading to high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The methoxy group on the naphthalene ring could also play a role in modulating the electronic properties of the metal center, thereby influencing both the catalytic activity and the stereoselectivity. While specific ligands based on this compound are yet to be reported, the principles of ligand design strongly support its promise in this area. princeton.edu

Table 2: Potential Applications of Ligands Derived from this compound in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Potential Enantiomeric Excess (e.e.) [%] |

| Asymmetric Hydrogenation | Rhodium, Iridium | >99 |

| Asymmetric Allylic Alkylation | Palladium | >95 |

| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | >98 |

This interactive table outlines potential applications and expected performance based on structurally similar chiral ligands used in asymmetric catalysis.

Building Blocks for the Construction of Complex Molecular Architectures

Beyond its role in asymmetric synthesis, this compound can serve as a valuable chiral building block for the construction of more complex and functionally diverse molecular architectures. jh.edu The strategic synthesis of intricate molecules often relies on the use of well-defined, multifunctional building blocks that can be assembled in a controlled manner. rsc.org

The naphthalene core of this compound provides a rigid and planar structural element that can be further functionalized. The inherent chirality of the 1-phenylethyl group can be used to introduce stereochemical complexity into larger supramolecular structures, polymers, or dendrimers.

Detailed Research Findings:

Naphthalene-based units are frequently employed in the synthesis of porous organic polymers and other advanced materials due to their favorable electronic properties and tendency to engage in π-π stacking interactions. mdpi.commdpi.com The incorporation of the chiral this compound unit into such materials could lead to the development of chiral porous frameworks with applications in enantioselective separations or heterogeneous asymmetric catalysis.

Furthermore, this compound could be a precursor for the synthesis of larger, atropisomeric biaryl compounds. Restricted rotation around the single bond connecting the naphthalene ring to another aromatic system could give rise to stable atropisomers, a class of molecules with significant applications in catalysis and materials science. The stereocenter of the 1-phenylethyl group could potentially direct the stereoselective formation of one atropisomer over the other. The synthesis of complex, multi-component molecular architectures often relies on the precise spatial arrangement of functional groups, a feature that can be effectively controlled by incorporating rigid and stereochemically defined building blocks like this compound.

Derivatives and Analogues of 2 Methoxy 1 1 Phenylethyl Naphthalene

Synthesis and Characterization of Structurally Related Naphthalene-Phenylethyl Systems

The synthesis of naphthalene (B1677914) derivatives can be achieved through a variety of methods, including metal-catalyzed reactions and cycloadditions. researchgate.net These strategies allow for the construction of the core naphthalene ring system with a range of substituents. For instance, palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes is an efficient method for creating substituted naphthalenes. researchgate.net Another approach involves the iron(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes. researchgate.net

A versatile method for producing regioselectively substituted naphthalenes is the FeCl3-promoted annulation reaction of aryl acetaldehydes with alkynes. researchgate.net This method is notable for its mild reaction conditions. The reactivity of the alkyne component in this reaction is influenced by the electronic properties of its substituents. For example, silyl (B83357) alkynes with electron-deficient aryl groups, such as p-chlorophenyl silyl acetylene (B1199291), react efficiently with various aryl-substituted acetaldehydes to yield the corresponding substituted naphthalenes with high regioselectivity. researchgate.net Conversely, electron-rich aryl groups on the silyl alkyne tend to decrease the yield, although the regioselectivity is maintained. researchgate.net

Recent advancements in synthetic chemistry have introduced skeletal editing as a novel strategy. One such method involves the nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide as the carbon source. nih.gov This process proceeds through a triene intermediate that undergoes 6π-electrocyclization and subsequent elimination to form the naphthalene product. nih.gov This technique offers a precise way to introduce a CH unit in place of a nitrogen atom, enabling the synthesis of a wide array of substituted naphthalenes. nih.gov

The characterization of these newly synthesized compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for elucidating the molecular structure. researchgate.netnih.gov Fourier-Transform Infrared (FT-IR) spectroscopy helps in identifying the functional groups present in the molecule. researchgate.netatlantis-press.com Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. atlantis-press.comcdnsciencepub.com For crystalline solids, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms. researchgate.netnih.gov

Below is a table summarizing various synthetic methods for substituted naphthalenes.

| Synthetic Method | Catalyst/Reagent | Reactants | Key Features | Reference |

| Annulation | FeCl3 | Aryl acetaldehydes, Alkynes | Mild conditions, Regioselective | researchgate.net |

| N-to-C Transmutation | Phosphonium ylide | Isoquinolines | Skeletal editing, Access to diverse substitutions | nih.gov |

| Annulation | Palladium(II) acetate | 1-bromo-2-vinylbenzene derivatives, Internal alkynes | Efficient for polysubstituted naphthalenes | researchgate.net |

| [4+2] Cycloaddition | Fe(III) | 2-(2-oxo-alkyl)benzketones, Alkynes/Enols | High functional group tolerance | researchgate.net |

| Photo-addition | UV light | 2-Methoxynaphthalene (B124790), Acrylonitrile | Forms cyclobutane (B1203170) adducts, Convenient route to 2,3-naphthocyclobutene system | cdnsciencepub.com |

Structure-Reactivity and Structure-Stereoselectivity Relationships in Analogous Compounds

The relationship between the structure of naphthalene-phenylethyl systems and their reactivity is a critical aspect of their chemistry. The electronic nature of substituents on both the naphthalene and phenyl rings can significantly influence the course and outcome of chemical reactions. For instance, in the FeCl3-promoted annulation reaction, the electronic properties of substituents on the alkyne reactant control the reactivity. researchgate.net Electron-deficient aryl groups on a silyl acetylene lead to higher yields of the corresponding naphthalene product, indicating that the electronic nature of the substituent directly impacts the reaction efficiency. researchgate.net

In photo-addition reactions, such as the one between 2-methoxynaphthalene and acrylonitrile, the substituents direct the regiochemistry of the cycloaddition. cdnsciencepub.com The observation that substituents are vicinal in the resulting cyclobutane product suggests that the reaction proceeds through the most stable open-chain intermediate, which can be represented as an ionic species. cdnsciencepub.com The stability of this intermediate is influenced by the electronic contributions of the substituents.

Skeletal editing of isoquinolines to naphthalenes also highlights structure-reactivity relationships. This transformation allows for the conversion of a directing group for C-H functionalization on the isoquinoline (B145761) into a part of the final naphthalene structure, providing a strategic approach to synthesizing specifically substituted naphthalenes. nih.gov

Stereoselectivity is another crucial factor, particularly in reactions that create chiral centers. In the synthesis of complex, multi-substituted naphthalene systems, such as the "naphthaleman family," stereocontrolled introduction of substituents is key. nih.gov The creation of axial chirality in certain α-naphthyl(naphthalene) compounds is a direct consequence of the substitution pattern, which restricts rotation around the biaryl axis. nih.gov The specific arrangement of bulky groups can lead to the formation of stable atropisomers, which can be separated as distinct enantiomers. nih.gov

Exploration of Different Substitution Patterns on the Naphthalene and Phenyl Rings

Varying the substitution patterns on the naphthalene and phenyl rings of 2-Methoxy-1-(1-phenylethyl)naphthalene analogues allows for the fine-tuning of their chemical and physical properties. A wide range of synthetic methodologies has been developed to achieve diverse substitution patterns.

Methods for synthesizing polysubstituted naphthalenes are particularly valuable. For example, the reaction of aryl acetaldehydes with silylated internal alkynes provides a route to mono- and di-substituted naphthalenes. researchgate.net Furthermore, transition-metal-free methods, such as the reaction of ketones, arynes, and alkynoates, offer a practical route to diverse naphthalenes through a substrate-controlled rearrangement involving C-C bond cleavage. researchgate.net

The position of substituents on the naphthalene ring can be controlled through various synthetic strategies. For instance, the methoxy (B1213986) group in 2-methoxynaphthalene is known to direct electrophilic attack to the 6-position, leading to high regioselectivity in reactions like acylation. This directing effect is a powerful tool for synthesizing specifically substituted 6-acyl-2-methoxynaphthalene derivatives.

The substitution on the phenyl ring of the phenylethyl moiety also plays a significant role. The electronic nature of these substituents can influence the reactivity of the entire molecule. For example, in the synthesis of resveratrol (B1683913) methoxy derivatives, the position of methoxy groups on the phenyl rings significantly impacted their biological activity. nih.gov While not a naphthalene system, this demonstrates the principle that substitution patterns on appended phenyl rings can dramatically alter molecular properties.

The table below provides examples of characterized substituted naphthalene derivatives and key spectroscopic data.

| Compound | Substitution Pattern | Key Spectroscopic Data | Reference |

| endo-7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene | Cyano and methoxy groups on the bicyclooctadiene ring fused to a benzene (B151609) ring. | ¹H NMR data showing characteristic vinylic proton peaks. | cdnsciencepub.com |

| 2-Methoxynaphthalene-1-carbaldehyde | Methoxy group at C2 and aldehyde group at C1 of the naphthalene ring. | Crystal structure shows slight twisting of the aldehyde and methoxy groups from the naphthalene plane. C-H···O hydrogen bonds form chains in the crystal. | researchgate.netnih.gov |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | Methoxy group on the phenyl ring; naphthalene linked via a propenone bridge. | ¹³C NMR: Carbonyl carbon signal at ~190 ppm. ¹H NMR and FT-IR data also reported. | nih.gov |

| 2,3-Bis(bromomethyl)-4-phenyl-6,7-methylenedioxy-1-(3-methoxyphenyl)naphthalene | Multiple substituents including phenyl, methoxyphenyl, and methylenedioxy groups. | Characterized by melting point and likely standard spectroscopic methods. | nih.gov |

Conclusion and Future Research Directions

Summary of Current Knowledge and Research Gaps

The chemical compound 2-Methoxy-1-(1-phenylethyl)naphthalene is primarily recognized for its potential role as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial tools in stereochemistry, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The fundamental structure of this compound, which combines a rigid naphthalene (B1677914) scaffold with a stereogenic center in the phenylethyl group, is designed to create a sterically defined environment. This environment can effectively bias the approach of reagents, leading to the preferential formation of one stereoisomer over another. Analogous compounds, such as 1-(1-naphthyl)ethylamine derivatives, have been successfully employed in stereoselective transformations like the Staudinger cycloaddition for the synthesis of β-lactams.

Unexplored Synthetic Avenues for Enhanced Efficiency and Selectivity

Future research should prioritize the development of efficient and stereoselective synthetic routes to this compound. Current strategies for similar naphthalene-based chiral compounds often involve multi-step sequences that may suffer from moderate yields or require costly reagents. Unexplored avenues could include modern catalytic methods to enhance efficiency. For instance, asymmetric transfer hydrogenation of a suitable ketone precursor, catalyzed by a well-defined transition metal complex (e.g., Ruthenium or Rhodium), could provide a direct and highly enantioselective route to the chiral phenylethyl moiety.

Furthermore, C-H activation and functionalization techniques represent a frontier in organic synthesis that could be applied. A strategy involving the direct C-H arylation or alkylation of a 2-methoxynaphthalene (B124790) precursor would be a highly atom-economical approach, minimizing the need for pre-functionalized starting materials. The development of derivatives could also enhance selectivity; modifying substituents on the phenyl ring or the naphthalene core could fine-tune the steric and electronic properties of the auxiliary, potentially leading to improved stereochemical control in asymmetric reactions.

Potential for Novel Chemical Transformations and Reactivity Profiles

The current perspective on this compound is limited to its potential as a chiral auxiliary. However, its unique structure may allow for novel chemical transformations. The electron-rich 2-methoxynaphthalene ring system could be susceptible to regioselective electrophilic aromatic substitution, oxidation, or dearomatization reactions. The presence of the bulky chiral substituent at the 1-position could direct these transformations to specific sites on the naphthalene core, enabling the synthesis of complex and previously inaccessible molecular architectures.

The benzylic position of the phenylethyl group is another reactive site that could be exploited. Functionalization at this position through radical or organometallic pathways could lead to a new class of derivatives. Investigating the molecule's capacity to act as a chiral ligand for transition metals could also open new catalytic applications. The naphthalene and phenyl rings could coordinate to a metal center, creating a chiral catalytic pocket for a variety of asymmetric transformations, moving beyond a simple stoichiometric auxiliary role.

Opportunities for Advanced Stereochemical Control and Chiral Recognition

To advance the utility of this compound, systematic studies are needed to understand the factors governing the stereochemical outcome of reactions under its control. This involves a detailed investigation of how solvent, temperature, and reagent choice affect the diastereoselectivity of the transformations.

Beyond its role in synthesis, this compound holds potential in the field of chiral recognition. Chiral recognition is fundamental to enantioseparation, a critical process in the pharmaceutical industry. The aromatic and chiral nature of the molecule makes it a candidate for use as a chiral selector in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of other compounds. Research into immobilizing this molecule or its derivatives onto a solid support, such as silica gel, could lead to the development of novel chiral stationary phases for analytical and preparative enantioseparations.

Future Directions in Computational Studies and Theoretical Modeling

Computational chemistry provides a powerful tool to bridge the existing knowledge gaps without extensive, trial-and-error experimentation. Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions mediated by this compound as a chiral auxiliary. Such studies could elucidate the specific non-covalent interactions (e.g., steric repulsion, π-π stacking) responsible for diastereoselectivity, providing a rational basis for optimizing reaction conditions or modifying the auxiliary's structure for improved performance.

Theoretical modeling can also predict the molecule's conformational preferences, which are critical to its function as a chiral director. Molecular mechanics and dynamics simulations can be used to explore the conformational landscape of the auxiliary when attached to a substrate, identifying the most stable arrangements that dictate the stereochemical outcome. These computational insights would accelerate the development and application of this and other naphthalene-based chiral auxiliaries, providing predictive power that can guide future synthetic efforts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-Methoxy-1-(1-phenylethyl)naphthalene, and how can structural purity be validated?

- Methodological Answer :

- Synthesis : Use Friedel-Crafts alkylation or transition-metal-catalyzed coupling to introduce the 1-phenylethyl group. For methoxy substitution, employ nucleophilic aromatic substitution (e.g., using methoxide ions) or demethylation of protected intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

- Validation :

- Spectroscopy : Confirm structure via -/-NMR (e.g., methoxy singlet at ~3.8–4.0 ppm, naphthalene aromatic signals).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (e.g., CHO; theoretical mass: 262.1358).

- Reference : Similar protocols for related naphthalene derivatives (e.g., 2-(Methylthio)naphthalene synthesis using CuCl-AlO catalysis ; structural validation via NIST spectral databases ).

Q. How should in vitro cytotoxicity assays be designed to minimize confounding factors for this compound?

- Methodological Answer :

- Cell Lines : Use human pulmonary (e.g., A549) or hepatic (e.g., HepG2) cell lines, as naphthalene derivatives often target these systems .

- Exposure Routes : Simulate inhalation (air-liquid interface cultures) or oral uptake (dissolved in DMSO <0.1%).

- Controls : Include vehicle controls and positive controls (e.g., naphthalene for comparative toxicity).

- Endpoints : Measure ROS generation, mitochondrial membrane potential (JC-1 assay), and apoptosis (Annexin V/PI staining).

- Data Normalization : Adjust for cell viability via MTT/WST-1 assays.

- Reference : ATSDR’s inclusion criteria for respiratory and hepatic effects in toxicity studies (Table B-1) .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies on naphthalene derivatives be systematically resolved?

- Methodological Answer :

- Risk of Bias (RoB) Assessment : Apply criteria from ATSDR’s systematic review framework:

- Key Questions : Was exposure adequately characterized? Were outcomes blinded? (Table C-6) .

- Tiered Classification : Assign studies to high/medium/low RoB tiers based on randomization, blinding, and attrition rates .

- Heterogeneity Analysis : Use meta-regression to adjust for variables (e.g., species, dose ranges).

- Confidence Rating : Rate body of evidence as "high," "moderate," or "low" based on consistency and RoB .

- Case Example : Discrepancies in hepatotoxicity data may arise from differences in metabolic activation (e.g., CYP450 isoforms).

Q. What experimental designs are optimal for in vivo toxicokinetic studies of this compound?

- Methodological Answer :

- Dosing : Administer via oral gavage (5–50 mg/kg) or inhalation (0.1–10 ppm), based on ATSDR’s exposure routes .

- Sampling : Collect blood/tissues at intervals (0.5, 2, 6, 24 hrs) to assess absorption, distribution, and clearance.

- Metabolite Profiling : Use LC-MS/MS to identify phase I (e.g., epoxides) and phase II (e.g., glucuronides) metabolites.

- Tissue-Specific Analysis : Prioritize lung, liver, and kidney for histopathology (e.g., alveolar damage, vacuolization).

- Reference : ATSDR’s toxicokinetic data extraction framework (Table C-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.